molecular formula C12H18N4O3S2 B2597901 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one CAS No. 1424080-49-8

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one

Cat. No. B2597901
CAS RN: 1424080-49-8
M. Wt: 330.42
InChI Key: VFDMDGHYFKRNED-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It may also act on neurotransmitter systems in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. It may also be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one. One area of research is to investigate its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more efficient synthesis methods and improving the solubility of the compound for use in various experiments.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been achieved using various methods. One of the most commonly used methods is the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 1,2,5-dithiazepane in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a yellow solid.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to have potent anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(1,2,5-dithiazepan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S2/c1-9-12(16(18)19)10(2)15(13-9)4-3-11(17)14-5-7-20-21-8-6-14/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMDGHYFKRNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCSSCC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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